molecular formula C7H7N3O B1358286 1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one CAS No. 67074-80-0

1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one

Cat. No.: B1358286
CAS No.: 67074-80-0
M. Wt: 149.15 g/mol
InChI Key: MJNNGMNZUQSJNV-UHFFFAOYSA-N
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Description

1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one is a heterocyclic compound that features a fused ring system consisting of a pyridine and a pyrazine ring

Preparation Methods

The synthesis of 1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 2-aminopyridine with glyoxal can lead to the formation of the desired pyrazinone ring system. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are introduced or replaced. .

Scientific Research Applications

1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one can be compared with other similar compounds, such as:

    1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring system but different nitrogen positioning.

    1H-pyrrolo[2,3-b]pyridine: Features a pyrrole ring fused with a pyridine ring, differing in the type of nitrogen-containing ring.

    1H-pyrido[2,3-b]pyrazine:

Properties

IUPAC Name

2,4-dihydro-1H-pyrido[3,4-b]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-7-4-9-5-1-2-8-3-6(5)10-7/h1-3,9H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNNGMNZUQSJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595354
Record name 1,4-Dihydropyrido[3,4-b]pyrazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67074-80-0
Record name 1,4-Dihydropyrido[3,4-b]pyrazin-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67074-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydropyrido[3,4-b]pyrazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one
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